![molecular formula C12H13NO2 B14208036 N-[1-(4-Acetylphenyl)ethenyl]acetamide CAS No. 823790-71-2](/img/structure/B14208036.png)
N-[1-(4-Acetylphenyl)ethenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Acetylphenyl)ethenyl]acetamide is an organic compound with the molecular formula C10H11NO2. It is also known by other names such as 4’-Acetamidoacetophenone and 4’-Acetylacetanilide . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethenyl group and an acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Acetylphenyl)ethenyl]acetamide typically involves the reaction of 4-acetylphenylamine with acetic anhydride under controlled conditions. The reaction proceeds through the acetylation of the amine group, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the continuous feeding of reactants and the efficient removal of by-products to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-Acetylphenyl)ethenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
N-[1-(4-Acetylphenyl)ethenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-[1-(4-Acetylphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Aminoacetophenone
- 1-[4-(Dimethylamino)phenyl]ethanone
- 4’-Nitroacetophenone
- 4’-Bromoacetophenone
- 4’-Methoxyacetophenone
- 4’-Chloroacetophenone
- 4-Acetylbenzonitrile
Uniqueness
N-[1-(4-Acetylphenyl)ethenyl]acetamide is unique due to its specific structural features, such as the presence of both an acetyl and an acetamide group attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
823790-71-2 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-[1-(4-acetylphenyl)ethenyl]acetamide |
InChI |
InChI=1S/C12H13NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-7H,1H2,2-3H3,(H,13,15) |
Clave InChI |
ARMMJBKWFPLMGA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(=C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


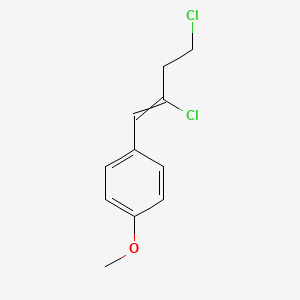
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
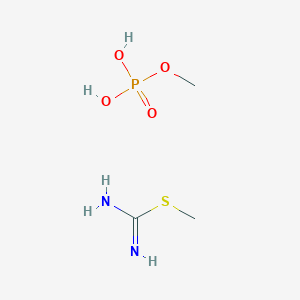
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
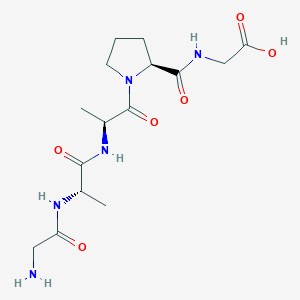


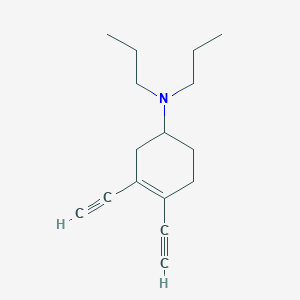
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
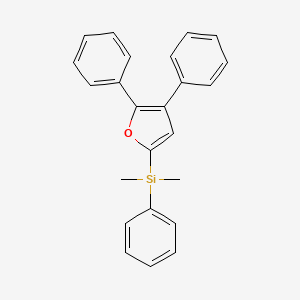

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
